

Dibutyl tin malate CAS number and molecular structure.

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An In-depth Technical Guide to Dibutyltin Maleate

Topic: Dibutyltin Maleate CAS Number: 78-04-6 Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of dibutyltin maleate, a versatile organotin compound. It covers its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological activity. This document is intended to serve as a core resource for professionals in research and development.

Chemical Identity and Molecular Structure

Dibutyltin maleate is an organotin compound characterized by a tin atom bonded to two butyl groups and a maleate ligand, forming a heterocyclic structure.

• CAS Number: 78-04-6[1][2][3][4]

• Molecular Formula: C12H20O4Sn[1][2][3]

Molecular Weight: 346.99 g/mol [1][2][3]

• IUPAC Name: (Z)-but-2-enedioate;dibutyltin(2+)[5]

• SMILES: CCCC[Sn]1(CCCC)OC(=0)C=CC(=0)O1



InChI Key: ZBBLRPRYYSJUCZ-GRHBHMESSA-L

Physicochemical and Toxicological Properties

The key quantitative properties and toxicological data for dibutyltin maleate are summarized below, providing a baseline for experimental design and safety assessments.

Property	Value	Reference(s)
Physical State	White powder or solid	[3][6][7]
Melting Point	135-140 °C	[2][3][6][8]
Boiling Point	260 °C	[6]
324.1 ± 25.0 °C (Predicted)	[8]	
Density	1.318 g/cm ³	[8]
Solubility	Water: 0.01 g/L at 20 °C	[6]
Organic: Slightly soluble in benzene and toluene	[3][7]	
Flash Point	204 °C	[8]
LD50 Oral (Rat)	422 mg/kg	[1][6]
LC₅₀ Inhalation (Rat)	313 mg/m³ / 4h	[6]
LD50 Dermal (Rat)	> 2,000 mg/kg	[6]

Key Applications

Dibutyltin maleate is utilized in various industrial and research applications:

- PVC Heat Stabilizer: Its primary use is to prevent the thermal degradation of polyvinyl chloride (PVC) resins during processing at high temperatures.[2][4][7][9][10]
- Catalyst: It serves as an effective catalyst for esterification, transesterification, and the synthesis of polyurethanes and polyesters.[2][4][10][11]



- Polymerization Initiator: It has been successfully used as an initiator in the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce biodegradable polyesters.[12]
- Research Chemical: In life sciences, it is studied for its biological activities, including its role
 as an endocrine disruptor and its interaction with nuclear receptors like PPARy.[13]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of dibutyltin maleate.

Protocol for Chemical Synthesis

This protocol is based on the reaction between dibutyltin oxide and maleic anhydride.[14][15]

Objective: To synthesize anhydrous dibutyltin maleate in high purity.

Materials:

- Dibutyltin oxide (DBTO), finely divided
- · Maleic anhydride
- Inert cycloaliphatic hydrocarbon solvent (e.g., cyclohexane, boiling point > 75 °C)
- Reaction vessel with heating, cooling, and stirring capabilities
- Filtration apparatus
- Drying oven

Procedure:

- Charging the Reactor: Charge the reaction vessel with the inert solvent. The typical ratio of solvent to the final product weight is between 0.6:1 and 1:1.
- Adding Reactants: Add substantially stoichiometric amounts of dibutyltin oxide and maleic anhydride to the solvent with agitation. The reactants are largely insoluble in the solvent.



- Reaction: Heat the slurry to a reaction temperature between 80 °C and 110 °C. Maintain this
 temperature with continuous stirring until the reaction is complete. The reaction progress can
 be monitored by the dissolution of the reactants as the soluble dibutyltin maleate product is
 formed.
- Crystallization: Upon reaction completion, cool the resulting solution to a temperature between 15 °C and 40 °C. The dibutyltin maleate product will precipitate out of the solution.
- Filtration: Filter the cooled slurry to separate the crystallized product from the solvent.
- Washing: Wash the filter cake with a fresh portion of the cold solvent to remove any residual impurities.
- Drying: Dry the recovered product in an oven at 50 °C to 90 °C until a constant weight is achieved. The final product is an off-white to cream-colored powder.



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Caption: Workflow for the synthesis of dibutyltin maleate.

Protocol for Quantitative Analysis (OSHA Method)

This protocol outlines the analysis of dibutyltin maleate by determining its tin content, adapted from the OSHA methodology for workplace air sampling.[16]

Objective: To quantify the amount of tin (Sn) from dibutyltin maleate samples.

Materials:

Sample on a mixed cellulose ester filter (MCEF)

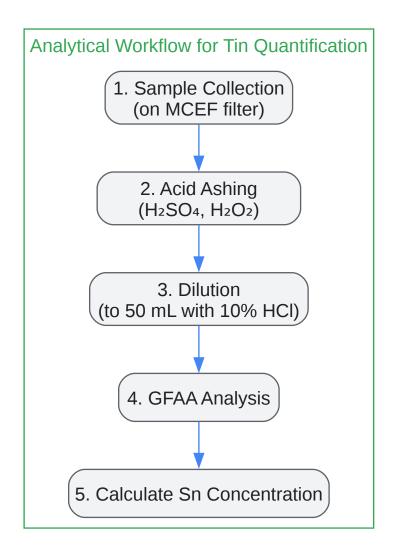


- Concentrated Sulfuric acid (H₂SO₄)
- 30% Hydrogen peroxide (H₂O₂)
- Hydrochloric acid (HCl)
- 1000 μg/mL Sn standard stock solution
- Phillips beakers (125 mL)
- Graphite furnace atomic absorption (GFAA) spectrometer
- Volumetric flasks

Procedure:

- Sample Preparation (Ashing): a. Place the filter sample into a 125 mL Phillips beaker. b. Add 2 mL of concentrated H₂SO₄ and heat gently on a hot plate. c. When the solution begins to darken, add 30% H₂O₂ dropwise until the solution becomes and remains clear. d. Continue heating until dense white fumes of SO₃ are evolved.
- Digestion and Dilution: a. Cool the beaker and its contents. b. Carefully dilute the clear digestate to a final volume of 50 mL using 10% HCl. c. Invert the flask several times to ensure the solution is homogeneous.
- Standard Preparation: a. Prepare a series of working standards (e.g., 0.5, 1.0, 2.0 ppm Sn) by diluting the 1000 μ g/mL stock solution with 10% HCl.
- GFAA Analysis: a. Set up the GFAA spectrometer according to the manufacturer's
 instructions for tin analysis. b. Calibrate the instrument by running the prepared series of
 working standards. c. Analyze the prepared samples. Run a standard after every 4-5
 samples to check for instrument drift.
- Calculation: a. Use the instrument's calibration curve to determine the concentration of tin in the sample solutions. b. Calculate the total mass of tin in the original sample and report the results as mg/m³ of Sn if it was an air sample.





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Caption: Workflow for the quantitative analysis of tin.

Biological Activity and Signaling

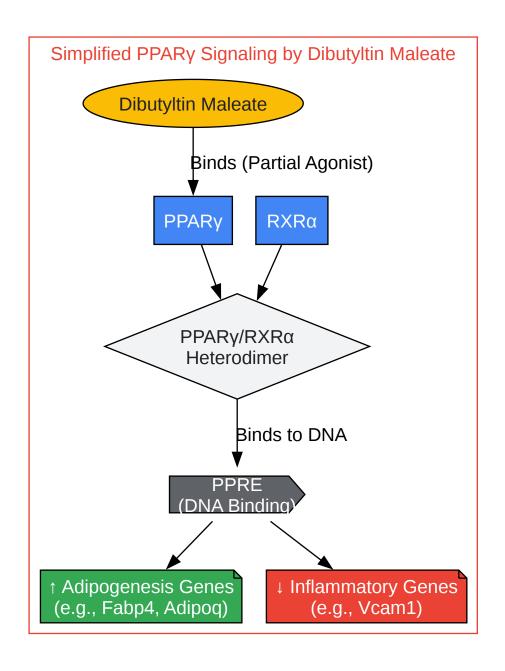
Dibutyltin compounds, including the maleate form, are known endocrine disruptors that can act as agonists for nuclear receptors. Research has shown that dibutyltin maleate is a partial agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARy).[13]

Mechanism of Action:

 Receptor Binding: Dibutyltin maleate enters the cell and binds to the ligand-binding domain of PPARy.



- Dimerization: This binding event promotes the heterodimerization of PPARy with the Retinoid X Receptor (RXR).
- DNA Binding: The PPARy/RXRα complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.
- Gene Transcription: This binding recruits coactivator proteins, initiating the transcription of genes involved in adipogenesis (fat cell differentiation), such as Fabp4 and Adipoq.
 Concurrently, it can inhibit the expression of pro-inflammatory genes.[13]





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Caption: PPARy signaling activated by dibutyltin maleate.

Safety and Handling

Dibutyltin maleate is a hazardous substance and must be handled with appropriate precautions.

- Acute Toxicity: Harmful if swallowed and fatal if inhaled.[1][6][17]
- Skin and Eye Damage: Causes severe skin burns and eye damage.[1][6][17]
- Sensitization: May cause an allergic skin reaction.[1][17]
- Systemic and Long-Term Effects: Suspected of causing genetic defects and may damage fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure.[1][9][17]
- Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][18]

Recommended Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[17]
- Skin Protection: Wear impervious protective clothing and chemical-resistant gloves.[17]
- Respiratory Protection: Use a full-face respirator with appropriate cartridges or a supplied-air respirator, especially where dust or aerosols may be generated.[6][17]

Always handle this chemical in a well-ventilated area, preferably within a fume hood.[16] Store in a cool, dry, and locked-up place away from incompatible materials like strong oxidizing agents.[6][18]

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